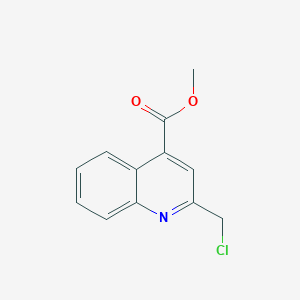
3,4-Difluoro-2-methoxy-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-2-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of 3,4-Difluoro-2-methoxy-5-methylbenzoic acid may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-methoxy-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring .
Scientific Research Applications
3,4-Difluoro-2-methoxy-5-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-methoxy-5-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-5-methoxybenzeneboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid.
4-Methoxy-2-methylbenzoic acid: Lacks the fluorine atoms present in 3,4-Difluoro-2-methoxy-5-methylbenzoic acid.
3,5-Difluoro-2-hydroxybenzoic acid: Contains hydroxyl groups instead of methoxy and methyl groups.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its reactivity and stability, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
3,4-difluoro-2-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-4-3-5(9(12)13)8(14-2)7(11)6(4)10/h3H,1-2H3,(H,12,13) |
InChI Key |
JLNZZRGAIHIAPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)F)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)-](/img/structure/B12335491.png)


![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12335510.png)


![6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B12335534.png)


![8-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12335551.png)
![Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12335555.png)


